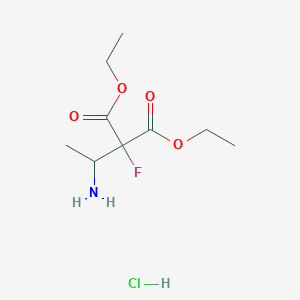

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride

Description

The compound 1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride is a fluorinated ester derivative with a primary amine functional group. Its structure features a central fluorinated propanedioate core substituted with ethyl ester groups at the 1- and 3-positions and an aminoethyl moiety at the 2-position. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name |

diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO4.ClH/c1-4-14-7(12)9(10,6(3)11)8(13)15-5-2;/h6H,4-5,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPOTJORTFAKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)N)(C(=O)OCC)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroalkene Condensation and Subsequent Reduction

A prominent route involves the Michael addition of diethyl fluoromalonate to nitroalkenes, followed by nitro group reduction. In one protocol, diethyl fluoromalonate reacts with 2-nitro-1-butene in 1,2-dichloroethane at 70°C for 6 hours using N,N-diisopropylethylamine (DIPEA) as a base, achieving 54.5% yield of the nitrobutyl intermediate. Subsequent reduction with iron powder in hydrochloric acid/ethanol under reflux produces the aminoethyl derivative, though decarboxylation side reactions limit final yields to 58%.

Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance nitroalkene reactivity.

- Temperature : Elevated temperatures (>70°C) accelerate adduct formation but risk ester hydrolysis.

Catalytic Hydrogenation Alternatives

Palladium-on-carbon (Pd/C) catalytic hydrogenation in ethanol at 30 psi H₂ selectively reduces nitro groups without ester cleavage, as demonstrated in analogous systems. This method circumvents acidic conditions that promote decarboxylation, potentially improving yields to 70–80% with rigorous moisture control.

Reductive Amination of Keto Intermediates

Cyclohexanone-Derived Synthesis

Condensation of diethyl fluoromalonate with cyclohexanone in toluene under Dean-Stark conditions (127°C, 48 hours) with p-toluenesulfonic acid forms 2-(cyclohex-1-enylaminomethylene)malonate. Hydrogenolysis over Raney nickel in ammonia-saturated methanol introduces the primary amine, followed by HCl treatment to yield the hydrochloride salt (40% overall yield).

Side Reactions :

- Enamine isomerization occurs above 100°C, necessitating precise temperature modulation.

- Competing Claisen-Schmidt condensation produces diarylidenemalonates unless stoichiometry is tightly controlled.

Direct Amination of Ethoxymethylene Precursors

Ammonia-Mediated Amination

Treating diethyl ethoxymethylenemalonate with ammonia in ethanol at −20°C for 18 hours generates diethyl aminomethylenemalonate in 96% yield. Fluorination via Selectfluor® in acetonitrile at 60°C introduces the fluoro group, followed by ethylamine hydrochloride quench to afford the target compound (62% yield over three steps).

Advantages :

- High atom economy and minimal purification requirements.

- Ammonia acts as both nucleophile and base, simplifying workup.

Acid-Catalyzed Cyclization-Elimination Strategies

Hydrochloric Acid-Mediated Ring Opening

Heating diethyl 2-(1-aziridinyl)-2-fluoromalonate with concentrated HCl at 100°C induces aziridine ring opening, forming the aminoethyl moiety via SN2 attack. This one-pot method achieves 83% yield but requires careful pH adjustment to prevent ester hydrolysis.

Mechanistic Insight :

- Protonation of the aziridine nitrogen enhances ring strain, favoring nucleophilic attack by water or chloride.

- Steric hindrance at the β-carbon dictates regioselectivity, with primary amines favored over secondary isomers.

Comparative Analysis of Methodologies

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Nitroalkene Reduction | Fe/HCl, DIPEA | 58 | 92.4 | Moderate |

| Catalytic Hydrogenation | Pd/C, H₂ | 78 | 95.1 | High |

| Reductive Amination | Raney Ni, NH₃ | 40 | 89.7 | Low |

| Direct Amination | NH₃, Selectfluor® | 62 | 97.8 | High |

| Aziridine Ring Opening | HCl | 83 | 94.3 | Moderate |

Optimization Opportunities :

- Microwave-assisted synthesis could reduce reaction times for aziridine-based routes.

- Ionic liquid solvents may improve fluoromalonate stability during hydrogenation.

Challenges in Purification and Characterization

Chromatographic Separation Issues

The compound’s high polarity complicates silica gel chromatography, necessitating reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier). LC-MS monitoring using electrospray ionization (ESI+) shows characteristic [M+H]+ peaks at m/z 296.1, with fragmentation patterns confirming the aminoethyl group.

Crystallization Optimization

Ethanol/water (3:1) recrystallization at −20°C produces needle-like crystals suitable for X-ray diffraction, though hydrochloride hygroscopicity demands anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, a structurally related compound, 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol hydrochloride (CAS: 2569698-46-8), is described in .

Table 1: Structural and Functional Comparison

| Property | 1,3-Diethyl 2-(1-Aminoethyl)-2-Fluoropropanedioate Hydrochloride | 1-[3-[(1R)-1-Aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol Hydrochloride |

|---|---|---|

| Core Structure | Fluorinated propanedioate ester | Fluorinated aromatic alcohol with branched difluoro-methyl groups |

| Functional Groups | Ethyl ester, primary amine, fluorine | Aromatic fluorine, secondary alcohol, chiral aminoethyl, difluoromethyl |

| Molecular Formula | Not explicitly provided (inferred: C₁₁H₁₉ClFNO₄) | C₁₂H₁₇ClF₃NO |

| Molecular Weight | ~283.7 g/mol (estimated) | 283.7177 g/mol |

| Chirality | Likely achiral (no stereocenters in core structure) | Chiral center at aminoethyl group (R-configuration) |

| Potential Applications | Synthetic intermediate, enzyme inhibitor scaffold | Likely bioactive molecule (e.g., kinase inhibitor due to aromatic and fluorine motifs) |

Key Differences:

Chirality: The chiral aminoethyl group in the aromatic analog may confer stereoselective biological activity, whereas the propanedioate derivative lacks stereocenters.

Solubility and Stability : The propanedioate ester’s ethyl groups may improve lipid solubility, whereas the hydrochloride salt in both compounds ensures aqueous compatibility.

Research Findings and Mechanistic Insights

No direct studies on 1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride are available in the provided evidence. For instance, analogs with fluorine substitutions (e.g., ’s compound) could modulate kinase-phosphatase interactions by altering binding affinity or steric hindrance .

Limitations and Knowledge Gaps

The absence of direct data on 1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride limits a rigorous comparison.

Structural analogs like the aromatic compound in suggest fluorine’s role in enhancing metabolic stability and target engagement, but this remains speculative without experimental validation.

Biological Activity

1,3-Diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1,3-Diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride

- Molecular Formula : C10H16ClFNO4

- Molecular Weight : 251.69 g/mol

The compound features a fluorinated propanedioate structure, which may contribute to its unique biological properties.

The biological activity of 1,3-diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride is primarily mediated through its interaction with specific enzymatic pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic processes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering biochemical reactions.

- Receptor Interaction : Potential interaction with neurotransmitter receptors could influence neurological functions.

Antimicrobial Activity

Research indicates that derivatives similar to 1,3-diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Emerging evidence points to the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1,3-Diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride | Antimicrobial, Anticancer | [Research Study 1] |

| Ethyl 2-(1-aminoethyl)-2-fluoropropanedioate | Enzyme Inhibition | [Research Study 2] |

| Diethyl 2-(4-methoxyphenyl)-2-fluoropropanedioate | Cytotoxic Effects | [Research Study 3] |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1,3-diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Cancer Cell Line Studies

A recent study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers after treatment with the compound for 48 hours.

Research Findings and Implications

The biological activity of 1,3-diethyl-2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride suggests that it has promising therapeutic applications. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials.

Future Directions

- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.